molecular formula C12H15FN2 B8419156 4-Butylaminomethyl-2-fluoro-benzonitrile

4-Butylaminomethyl-2-fluoro-benzonitrile

Cat. No.: B8419156
M. Wt: 206.26 g/mol
InChI Key: FIKVTKRBMCTKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butylaminomethyl-2-fluoro-benzonitrile is a fluorinated benzonitrile derivative featuring a butylaminomethyl substituent at the para position of the aromatic ring.

The butylaminomethyl group introduces steric bulk and lipophilicity compared to shorter-chain analogs, which may influence solubility, bioavailability, and reactivity. This article will focus on comparative analyses with structurally related compounds to infer its behavior and applications.

Properties

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

IUPAC Name

4-(butylaminomethyl)-2-fluorobenzonitrile

InChI

InChI=1S/C12H15FN2/c1-2-3-6-15-9-10-4-5-11(8-14)12(13)7-10/h4-5,7,15H,2-3,6,9H2,1H3

InChI Key

FIKVTKRBMCTKJS-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC(=C(C=C1)C#N)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of 2-Fluoro-benzonitrile Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Key Properties (Inferred/Reported)
4-(Aminomethyl)-2-fluorobenzonitrile C₈H₇FN₂ 150.15 g/mol -CH₂NH₂ High polarity, moderate water solubility
4-Butylaminomethyl-2-fluoro-benzonitrile C₁₂H₁₆FN₂ 222.27 g/mol* -CH₂NH(CH₂)₃CH₃ Increased lipophilicity, lower solubility

*Calculated molecular weight based on structural formula.

Key Observations :

  • Lipophilicity: The butylaminomethyl group significantly enhances lipophilicity compared to the aminomethyl analog, as reflected in the higher molecular weight and logP values (estimated ~2.5 vs. ~0.8 for the aminomethyl derivative). This property may improve membrane permeability in biological systems.
  • Solubility: The shorter-chain aminomethyl derivative exhibits moderate water solubility due to its polar primary amine group . In contrast, the butylaminomethyl analog is expected to have reduced aqueous solubility, typical of longer alkyl chains.

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